molecular formula C8H7N3O2 B1454607 methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 916325-83-2

methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No.: B1454607
CAS No.: 916325-83-2
M. Wt: 177.16 g/mol
InChI Key: KIHDGKDZYCCVBT-UHFFFAOYSA-N
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Description

Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound has been shown to inhibit the activity of TRKA, a subtype of TRKs, by binding to its kinase domain. This inhibition leads to the suppression of downstream signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are critical for cell survival and growth . Additionally, this compound interacts with cytochrome P450 enzymes, particularly CYP2C9, affecting the metabolism of various substrates .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, the compound inhibits cell proliferation by blocking the TRKA-mediated signaling pathways. This inhibition results in reduced cell survival and increased apoptosis. Furthermore, this compound influences cell signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, leading to alterations in gene expression and cellular metabolism . These changes can result in the suppression of oncogenic processes and the promotion of normal cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the kinase domain of TRKA, inhibiting its phosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts the Ras/Erk and PI3K/Akt pathways, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound affects the activity of cytochrome P450 enzymes, particularly CYP2C9, by altering their catalytic properties and substrate specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on TRKA and its downstream signaling pathways, resulting in sustained suppression of cell proliferation and increased apoptosis

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits TRKA activity and suppresses tumor growth without causing significant toxicity. At higher doses, this compound may induce adverse effects, such as hepatotoxicity and nephrotoxicity, due to its interaction with cytochrome P450 enzymes . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound is metabolized by CYP2C9, leading to the formation of various metabolites that can affect metabolic flux and metabolite levels . Additionally, this compound may influence the activity of other enzymes and cofactors involved in metabolic processes, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms, allowing it to accumulate in target tissues . Once inside the cells, this compound interacts with intracellular proteins and enzymes, influencing its localization and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with TRKA and other intracellular proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments or organelles, further influencing its biochemical properties and cellular effects.

Properties

IUPAC Name

methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-5-3-2-4-9-7(5)11-10-6/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHDGKDZYCCVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=NC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680581
Record name Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916325-83-2
Record name Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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